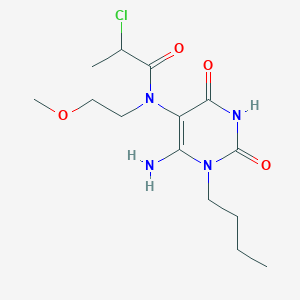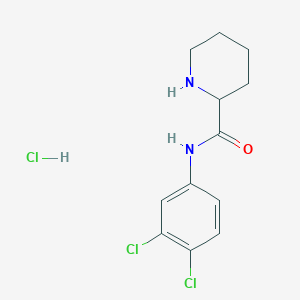![molecular formula C13H16F3N B1416877 {1-[3-(Trifluoromethyl)phenyl]cyclopentyl}methanamine CAS No. 1152568-45-0](/img/structure/B1416877.png)
{1-[3-(Trifluoromethyl)phenyl]cyclopentyl}methanamine
Overview
Description
Molecular Structure Analysis
The molecular formula of “{1-[3-(Trifluoromethyl)phenyl]cyclopentyl}methanamine” is C13H16F3N . The InChI code for this compound is 1S/C13H16F3N.ClH/c14-13(15,16)11-7-3-6-10(8-11)12(17)9-4-1-2-5-9;/h3,6-9,12H,1-2,4-5,17H2;1H . The molecular weight of this compound is 243.27 g/mol.Physical And Chemical Properties Analysis
The physical form of “{1-[3-(Trifluoromethyl)phenyl]cyclopentyl}methanamine” is a powder . It has a molecular weight of 279.73 . The compound is stored at room temperature .Scientific Research Applications
Synthesis and Antimicrobial Evaluation
- Researchers have synthesized various derivatives of substituted phenyl methanamine compounds and evaluated their antimicrobial activities. These compounds showed a variable degree of antibacterial and antifungal activities (Visagaperumal et al., 2010).
Anticancer Activity of Metal Complexes
- New palladium (Pd)II and platinum (Pt)II complexes based on substituted methanamine ligands have been synthesized. These complexes exhibited significant anticancer activity against various human cancerous and noncancerous cell lines (Mbugua et al., 2020).
Biological Activity of Derivatives
- Derivatives containing a 1-phenylcyclopentylmethylamino group, related to the target compound, have been shown to exhibit a broad spectrum of biological activity. This study synthesized new derivatives and explored their potential applications (Aghekyan et al., 2013).
Catalytic Applications
- 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives were synthesized and used in catalytic applications, demonstrating good activity and selectivity (Roffe et al., 2016).
Chemical Characterization
- A study on N-(2-Pyridylmethyleneamino)dehydroabietylamine, a compound similar to the target chemical, provided insights into its chemical structure and potential applications (Wu et al., 2009).
Organocatalysis
- Research into benzylation reactions identified an amine side product, N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine, which acted as a catalyst poison. This study highlights the importance of understanding side products in chemical reactions for efficient catalysis (Colgan et al., 2016).
Anticonvulsant Agents
- Novel Schiff bases of 3-aminomethyl pyridine, structurally related to the target compound, have been developed as potential anticonvulsant agents. These compounds showed promising results in seizure protection (Pandey & Srivastava, 2011).
Safety and Hazards
“{1-[3-(Trifluoromethyl)phenyl]cyclopentyl}methanamine” is labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and others .
properties
IUPAC Name |
[1-[3-(trifluoromethyl)phenyl]cyclopentyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N/c14-13(15,16)11-5-3-4-10(8-11)12(9-17)6-1-2-7-12/h3-5,8H,1-2,6-7,9,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMRAPSRBGTZOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[3-(Trifluoromethyl)phenyl]cyclopentyl}methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(3-Chlorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1416794.png)
![3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid dihydrochloride](/img/structure/B1416795.png)

![3-Methyl-2-[(propan-2-yl)amino]butanoic acid hydrochloride](/img/structure/B1416797.png)
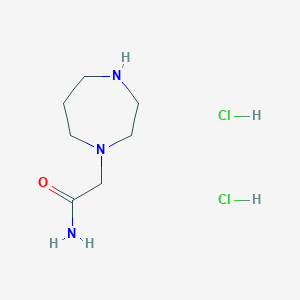
![2-[(2-Chloro-6-fluorobenzyl)amino]propanoic acid hydrochloride](/img/structure/B1416799.png)

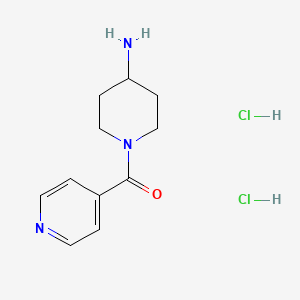
![2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1416808.png)
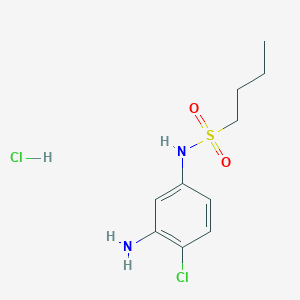
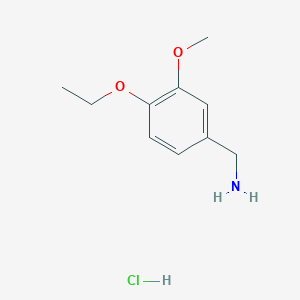
![N-(1-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentyl)acetamide hydrochloride](/img/structure/B1416812.png)
